5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
The trifluoromethyl group (-CF3) is a functional group in organic chemistry. It consists of three fluorine atoms attached to a carbon atom . It is often used in pharmaceuticals and agrochemicals due to its unique physicochemical properties .
Synthesis Analysis
While specific synthesis methods for “5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde” are not available, trifluoromethyl-containing compounds are generally synthesized through various methods, including the reaction of certain organic compounds with sulfur tetrafluoride .Molecular Structure Analysis
The trifluoromethyl group is sterically similar to a methyl group but with a much larger electronegativity due to the presence of fluorine atoms . This can significantly influence the molecular structure and properties of the compound it is attached to.Chemical Reactions Analysis
Trifluoromethyl groups can participate in various chemical reactions. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Physical And Chemical Properties Analysis
Compounds with a trifluoromethyl group often have unique physicochemical properties. The trifluoromethyl group is thought to enhance the stability, lipophilicity, and bioavailability of pharmaceuticals .Scientific Research Applications
- Mechanism : The unique properties of the trifluoromethyl group contribute to drug efficacy and safety .
- Methods : These compounds participate in various reactions, including anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution, and defluorinative functionalization using transition metals or photoredox catalysts .
Agrochemicals and Crop Protection
Medicinal Chemistry and Drug Development
Anti-Cancer and Anti-Microbial Activities
Organic Synthesis and C–F Bond Activation
Boronic Acid Chemistry
Structural and Property Studies
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO/c7-6(8,9)5-2-1-4(3-11)10-5/h1-3,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIJMCJVUKNFEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)C(F)(F)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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